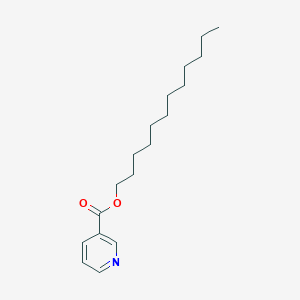

Nicotinic acid, dodecyl ester

Description

Nicotinic acid, dodecyl ester (dodecyl nicotinate) is a lipid-soluble derivative of nicotinic acid (vitamin B3), formed by esterification with dodecanol. This modification enhances its lipophilicity, making it suitable for applications requiring sustained release or improved membrane permeability, such as in topical drug delivery or lipid-based formulations.

Structure

3D Structure

Properties

CAS No. |

3612-78-0 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

dodecyl pyridine-3-carboxylate |

InChI |

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-15-21-18(20)17-13-12-14-19-16-17/h12-14,16H,2-11,15H2,1H3 |

InChI Key |

OOBIYKZOAIQDEC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |

Other CAS No. |

3612-78-0 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Nicotinic acid, dodecyl ester has the chemical formula and is classified as an ester of nicotinic acid. Its structure allows it to exhibit unique properties that are beneficial in several applications:

- Molecular Weight : 299.44 g/mol

- Solubility : Lipophilic properties make it suitable for topical applications.

- Chemical Classification : It is categorized under nicotinic acid derivatives.

Pharmaceutical Applications

- Leptin Production Stimulation

- Topical Delivery Systems

- Antihyperlipidemic Effects

Cosmetic Applications

- Skin Care Products

- Anti-inflammatory Properties

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Leptin stimulation | Potential obesity treatment |

| Antihyperlipidemic effects | Management of cholesterol levels | |

| Cosmetics | Skin care products | Improves hydration and appearance |

| Anti-inflammatory treatments | Soothes sensitive skin | |

| Delivery systems for active ingredients | Enhances penetration and efficacy |

Case Studies

- Study on Leptin Levels

- Evaluation in Cosmetic Formulations

Comparison with Similar Compounds

Physicochemical Properties

The alkyl chain length significantly impacts the membrane partitioning behavior and phase transition effects in lipid bilayers. Studies on nicotinic acid esters (ethyl [C2], butyl [C4], hexyl [C6], and octyl [C8]) demonstrate the following trends:

| Compound | log P (DPPC/water) | Effect on DPPC Tm (°C) | Pre-transition Elimination | Fluidity Alteration (DPH Anisotropy) |

|---|---|---|---|---|

| Ethyl nicotinate (C2) | 2.18 | Minimal reduction | None | Mild disruption |

| Butyl nicotinate (C4) | 3.45 | Moderate reduction | At XDPPC < 0.9 | Increased ΔT |

| Hexyl nicotinate (C6) | 4.30 | Significant reduction | Complete at XDPPC < 0.95 | Broadened phase transition |

| Octyl nicotinate (C8) | 5.25 | Pronounced reduction | Partial at XDPPC < 0.9 | Severe fluidity changes |

| Dodecyl nicotinate (C12) | Extrapolated: ~6.0 | Predicted: Greater reduction | Likely complete elimination | Extensive bilayer disordering |

Key Findings :

- Longer alkyl chains (e.g., C8) increase the membrane partition coefficient (log P), enhancing incorporation into lipid bilayers .

- Dodecyl ester (C12) is expected to exhibit superior lipophilicity, leading to deeper membrane integration and prolonged residence time compared to shorter esters.

- Phase transition temperature (Tm) of DPPC bilayers decreases with chain length, with C8 reducing Tm by ~5°C; C12 may further lower Tm, destabilizing gel-phase lipids .

(a) Phytotoxicity and Plant Resistance

- Nicotinic acid esters generally show higher phytotoxicity than isonicotinic acid derivatives. For example, ethyl and hexyl nicotinate esters inhibit viral infection in tobacco plants at 500 mg/L, but their phytotoxicity varies with chain length .

(b) Lipid Metabolism and Drug Delivery

- Nicotinic acid (parent compound) enhances HDL cholesterol ester turnover by upregulating ABCA1-mediated lipid efflux and LCAT activity .

- Ester prodrugs like dodecyl nicotinate may improve bioavailability by slowing hydrolysis in the liver, enabling sustained release. This property is critical for dyslipidemia treatments, where extended-release niacin (NA) reduces plasma triglycerides by 32% in dogs .

(c) Surfactant and Biodegradability Trends

- Dodecyl esters (e.g., dodecyl lactate, dodecyl acrylate) are widely used in surfactants due to their amphiphilic structure. Dodecyl nicotinate may share similar applications in emulsifiers or penetration enhancers .

Q & A

What are the recommended methods for synthesizing and characterizing nicotinic acid dodecyl ester?

Basic Question

Nicotinic acid dodecyl ester can be synthesized via a coupling reaction using anhydrous dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. The reaction involves nicotinic acid and 1-dodecanol in anhydrous dichloromethane . Post-synthesis, purification is achieved through silica gel column chromatography with hexane as the eluent, yielding >98% purity. Structural confirmation employs -NMR and -NMR to verify esterification, while gas chromatography-mass spectrometry (GC-MS) ensures purity and molecular integrity .

How does alkyl chain length influence the membrane partitioning behavior of nicotinic acid esters?

Basic Question

Alkyl chain length directly correlates with membrane partition coefficients () in lipid bilayers. For nicotinic acid esters, increasing chain length (e.g., C2 to C8) enhances hydrophobicity, raising from 2.18 (ethyl ester) to 5.25 (octyl ester) in DPPC bilayers . This trend aligns with octanol/water partitioning (), indicating hydrophobic driving forces. Differential scanning calorimetry (DSC) reveals chain-length-dependent disruption of lipid phase transitions, with longer esters reducing cooperativity in gel-to-fluid transitions .

What experimental approaches are optimal for quantifying the impact of nicotinic acid dodecyl ester on lipid bilayer phase transitions?

Advanced Question

Two complementary methods are critical:

- DSC : Measures enthalpy changes during lipid phase transitions. Nicotinic acid dodecyl ester broadens and lowers the main transition temperature () of DPPC bilayers, reflecting its integration into the acyl chain region .

- Fluorescence anisotropy : Using DPH probes, this technique quantifies bilayer fluidity. Increased anisotropy reduction indicates greater membrane disordering by longer-chain esters .

Combining these methods provides mechanistic insights into ester-lipid interactions, essential for designing pulmonary drug delivery systems .

How can contradictions in cytotoxicity data among homologous nicotinic acid esters be resolved?

Advanced Question

Cytotoxicity inversely correlates with alkyl chain length due to differential membrane partitioning. Shorter esters (e.g., ethyl) exhibit lower cytotoxicity as they minimally disrupt bilayer organization, while longer esters (e.g., dodecyl) show higher toxicity from prolonged membrane residency . Discrepancies in literature may arise from variations in cell models (e.g., lung vs. liver cells) or concentration thresholds. Standardizing protocols for lipid composition (e.g., DPPC as a pulmonary surfactant mimic) and using isothermal titration calorimetry (ITC) to quantify membrane binding can harmonize data interpretation .

What analytical techniques confirm the hydrolytic stability of nicotinic acid dodecyl ester in biological systems?

Advanced Question

Hydrolysis by esterases (e.g., nonspecific α-naphthylacetate-esterase) can be assessed via:

- High-performance liquid chromatography (HPLC) : Tracks ester degradation and nicotinic acid release over time .

- Mass spectrometry (MS) : Identifies hydrolytic metabolites in vitro (e.g., in skin or liver homogenates) .

Stability studies should simulate physiological conditions (pH 7.4, 37°C) to predict in vivo behavior, critical for optimizing prodrug design .

How do computational models complement experimental data in predicting the behavior of nicotinic acid dodecyl ester?

Advanced Question

Molecular dynamics (MD) simulations can model ester-lipid interactions at atomic resolution, predicting partition coefficients and bilayer penetration depths. These models align with experimental DSC data, showing preferential localization of dodecyl esters in the hydrophobic core of DPPC bilayers . Quantitative structure-activity relationship (QSAR) analyses further correlate ester hydrophobicity () with cytotoxicity, aiding in rational prodrug optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.